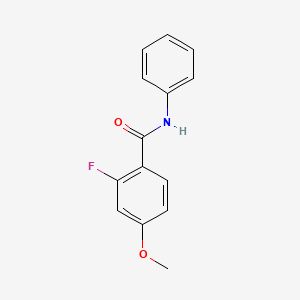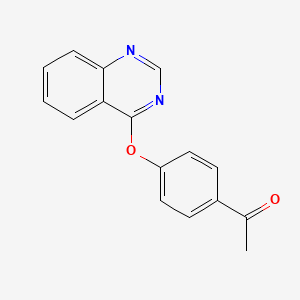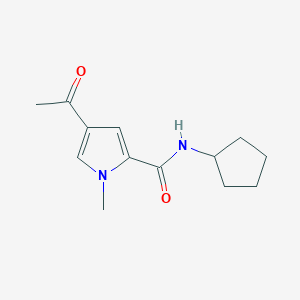
4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and properties, which make it a valuable tool for investigating various biochemical and physiological processes. In
作用機序
The mechanism of action of 4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide is complex and not fully understood. However, it is believed to work by binding to specific receptors in the brain and modulating the activity of various neurotransmitters. This compound has been shown to have both agonist and antagonist effects on different receptor subtypes, depending on the specific context and experimental conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide are diverse and depend on the specific experimental conditions and dosages used. This compound has been shown to affect a wide range of physiological processes, including motor activity, cognition, and mood regulation. It has also been shown to have potential therapeutic effects in several pathological conditions, including depression, anxiety, and addiction.
実験室実験の利点と制限
One of the main advantages of using 4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide in lab experiments is its ability to selectively modulate the activity of specific neurotransmitter systems and receptor subtypes. This makes it a valuable tool for investigating the role of these systems in various physiological and pathological processes. However, there are also several limitations to using this compound, including its potential toxicity at high doses and its complex mechanism of action, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide. One area of focus could be on further elucidating the specific receptor subtypes and neurotransmitter systems that are modulated by this compound, as well as the downstream signaling pathways and physiological effects of these interactions. Another area of research could be on developing more selective and potent analogs of this compound, which could have greater therapeutic potential and fewer side effects. Finally, future research could also focus on investigating the potential clinical applications of this compound in treating various neurological and psychiatric disorders.
合成法
The synthesis of 4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide involves several steps, starting with the reaction of cyclopentanone with methylamine to form N-cyclopentylmethylketimine. This intermediate is then reacted with acetic anhydride to form 4-acetyl-N-cyclopentylmethylketimine, which is subsequently reduced with sodium borohydride to yield 4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide.
科学的研究の応用
4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide has been used in a variety of scientific research applications, including studies of neurotransmitter systems, ion channels, and receptor binding. This compound has been shown to modulate the activity of several important neurotransmitters, including dopamine, serotonin, and norepinephrine, and has been used to investigate the role of these neurotransmitters in various physiological and pathological processes.
特性
IUPAC Name |
4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(16)10-7-12(15(2)8-10)13(17)14-11-5-3-4-6-11/h7-8,11H,3-6H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZWUNPDHUFWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

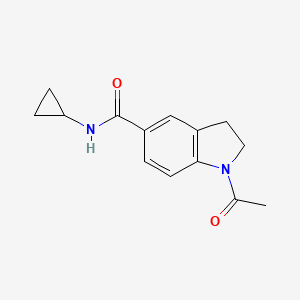
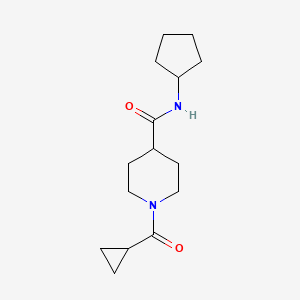
![N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide](/img/structure/B7472543.png)
![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)

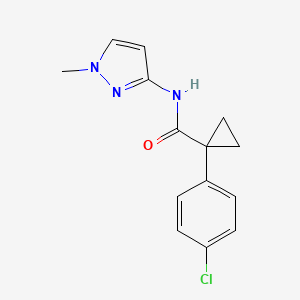
![N-[4-(cyanomethyl)phenyl]-2-methylpropanamide](/img/structure/B7472577.png)

